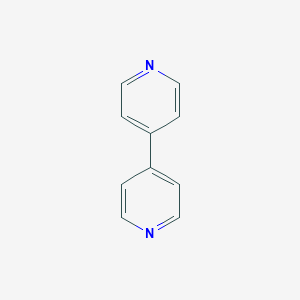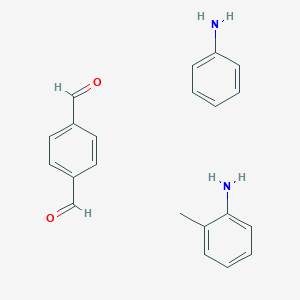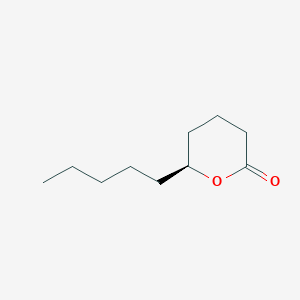
(S)-(-)-DELTA-DECANOLACTONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(-)-DELTA-DECANOLACTONE is a chiral compound with a unique structure that includes a six-membered oxane ring with a pentyl substituent at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-DELTA-DECANOLACTONE typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol, followed by ring-opening addition with sodium cyanide. This is followed by a series of reactions including the Pinner reaction and protection reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of cost-effective and readily available raw materials, along with optimized reaction conditions, ensures high yield and stereoselectivity. The process is designed to be scalable and suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(-)-DELTA-DECANOLACTONE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxane ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
(S)-(-)-DELTA-DECANOLACTONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes
Mecanismo De Acción
The mechanism of action of (S)-(-)-DELTA-DECANOLACTONE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. Its unique structure allows it to participate in specific biochemical reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
(6R)-6-pentyloxan-2-one: The enantiomer of (S)-(-)-DELTA-DECANOLACTONE, with different stereochemistry.
5-methyltetrahydrofolic acid: A related compound with a similar oxane ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59285-67-5 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(6S)-6-pentyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
Clave InChI |
GHBSPIPJMLAMEP-VIFPVBQESA-N |
SMILES |
CCCCCC1CCCC(=O)O1 |
SMILES isomérico |
CCCCC[C@H]1CCCC(=O)O1 |
SMILES canónico |
CCCCCC1CCCC(=O)O1 |
Pureza |
95% min. |
Sinónimos |
Delta - 6S - Decalactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


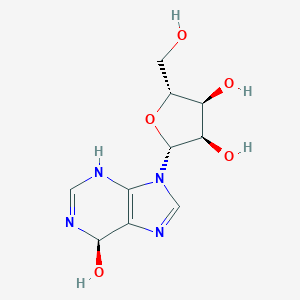
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
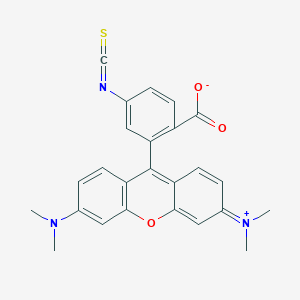
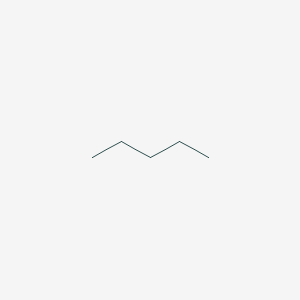
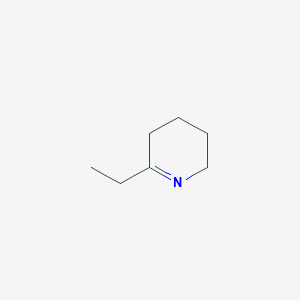
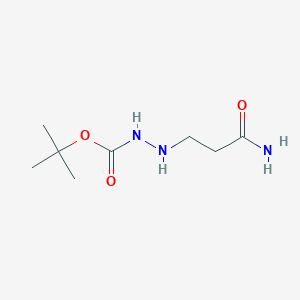
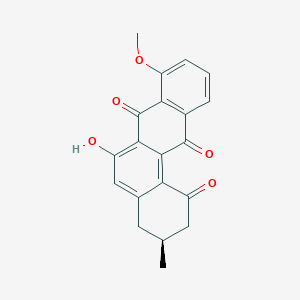
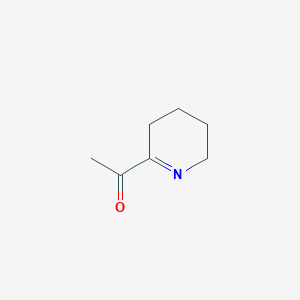
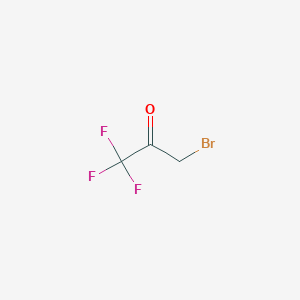
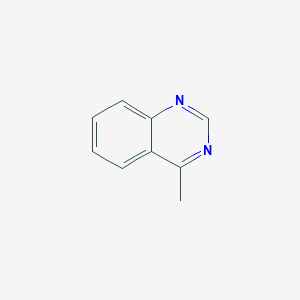
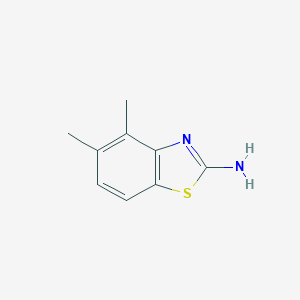
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)
